Cas no 950194-37-3 ((-)-Benzotetramisole)

(-)-Benzotetramisole structure
(-)-Benzotetramisole structure
Produktname:(-)-Benzotetramisole
CAS-Nr.:950194-37-3
MF:C15H12N2S
MW:252.334181785583
MDL:MFCD15072149
CID:1985678
PubChem ID:87561669

(-)-Benzotetramisole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
    • LogP
    • (-)-Benzotetramisole
    • (-)-BTM
    • (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
    • (S)-Benzotetramisole
    • (S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
    • MLS002206350
    • SMR001295168
    • (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole
    • cid_17747785
    • HMS2210M19
    • BDBM115080
    • OR52688
    • AK164829
    • AB1011171
    • B3549
    • Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)-
    • (2S)-2-pheny
    • (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole (ACI)
    • (S)-BTM
    • 950194-37-3
    • SCHEMBL25226606
    • (4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene
    • YGCWPCVAVSIFLO-GFCCVEGCSA-N
    • AKOS025147094
    • DTXSID50589931
    • AS-69584
    • (4S)-4-PHENYL-7-THIA-2,5-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),5,8,10-TETRAENE
    • MFCD15072149
    • CHEMBL1602198
    • CS-W012615
    • MDL: MFCD15072149
    • Inchi: 1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1
    • InChI-Schlüssel: YGCWPCVAVSIFLO-GFCCVEGCSA-N
    • Lächelt: N12C[C@H](C3C=CC=CC=3)N=C1SC1C=CC=CC2=1

Berechnete Eigenschaften

  • Genaue Masse: 252.07200
  • Monoisotopenmasse: 252.072
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 348
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topologische Polaroberfläche: 40.9

Experimentelle Eigenschaften

  • Dichte: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 93.0 to 97.0 deg-C
  • Siedepunkt: 428.075°C at 760 mmHg
  • Flammpunkt: 212.692°C
  • Brechungsindex: 1.736
  • Löslichkeit: Insuluble (6.1E-3 g/L) (25 ºC),
  • PSA: 45.53000
  • LogP: 2.79400

(-)-Benzotetramisole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Key Organics Ltd
AS-69584-1MG
(4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),5,8,10-tetraene
950194-37-3 >97%
1mg
£37.00 2025-02-08
Chemenu
CM112107-5g
Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)-
950194-37-3 95%
5g
$*** 2023-05-29
TRC
B130425-10mg
(-)-Benzotetramisole
950194-37-3
10mg
$ 50.00 2022-06-07
Apollo Scientific
OR52688-1g
(2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole
950194-37-3 98+%
1g
£62.00 2025-02-20
Chemenu
CM112107-1g
Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)-
950194-37-3 95%
1g
$*** 2023-05-29
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015902-1g
(-)-Benzotetramisole
950194-37-3 98%
1g
¥461 2024-07-19
Key Organics Ltd
AS-69584-1G
(4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),5,8,10-tetraene
950194-37-3 >97%
1g
£379.00 2025-02-08
Ambeed
A106904-100mg
(S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
950194-37-3 98% 99%ee
100mg
$15.0 2025-02-20
Advanced ChemBlocks
O30730-25G
(S)-2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
950194-37-3 95%
25G
$1,560 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AW094-100mg
(-)-Benzotetramisole
950194-37-3 98.0%(GC)
100mg
¥409.0 2022-05-30

(-)-Benzotetramisole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles
Hutchings-Goetz, Luke; Yang, Chao; Snaddon, Thomas. N., ACS Catalysis, 2018, 8(11), 10537-10544

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Traversing Steric Limitations by Cooperative Lewis Base/Palladium Catalysis: An Enantioselective Synthesis of α-Branched Esters Using 2-Substituted Allyl Electrophiles
Schwarz, Kevin J.; Pearson, Colin M.; Cintron-Rosado, Gabriel A.; Liu, Peng ; Snaddon, Thomas N., Angewandte Chemie, 2018, 57(26), 7800-7803

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Solvents: Methanol ;  30 min, rt
1.3 Reagents: Triethylamine ;  12 h, 55 °C
Referenz
In Situ Evaluation of Kinetic Resolution Catalysts for Nitroaldol by Rationally Designed Fluorescence Probe
Matsumoto, Takuya; Urano, Yasuteru; Takahashi, Yoshinori; Mori, Yusuke; Terai, Takuya; et al, Journal of Organic Chemistry, 2011, 76(10), 3616-3625

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ;  overnight, reflux; reflux → rt
1.2 Reagents: Methanesulfonyl chloride ,  Diisopropylethylamine Solvents: Dichloromethane ;  cooled; 1 h, cooled; rt
1.3 Reagents: Diisopropylethylamine ;  overnight, reflux
Referenz
Synthesis of 2,3-dihydro-2-phenyl-imidazo[2,1-b]benzothiazole (benzotetramisole)
Xu, Qing; Zhou, Hui; Chen, Pei-ran, Huaxue Shiji, 2010, 32(4), 293-295

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane
Referenz
Stereoselective synthesis of quaternary α-amino-acids [alpha-amino-acids] using chemo- and biocatalysts
Dietz, Friedrich Rainer, 2010, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Enantioselective α-Benzylation of Acyclic Esters Using π-Extended Electrophiles
Schwarz, Kevin J.; Yang, Chao; Fyfe, James W. B.; Snaddon, Thomas N., Angewandte Chemie, 2018, 57(37), 12102-12105

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis
Rush Scaggs, W.; Scaggs, Toya D.; Snaddon, Thomas N., Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
A Regio- and Stereodivergent Synthesis of Homoallylic Amines by a One-Pot Cooperative-Catalysis-Based Allylic Alkylation/Hofmann Rearrangement Strategy
Pearson, Colin M.; Fyfe, James W. B.; Snaddon, Thomas N., Angewandte Chemie, 2019, 58(31), 10521-10527

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Uniting C1-Ammonium Enolates and Transition Metal Electrophiles via Cooperative Catalysis: The Direct Asymmetric α-Allylation of Aryl Acetic Acid Esters
Schwarz, Kevin J.; Amos, Jessica L.; Klein, J. Cullen; Do, Dung T.; Snaddon, Thomas N., Journal of the American Chemical Society, 2016, 138(16), 5214-5217

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Methanesulfonyl chloride ;  5 min, 0 °C; 15 min, rt
1.3 Solvents: Isopropanol ;  18 h, rt → 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
Referenz
A Scalable, Chromatography-Free Synthesis of Benzotetramisole
Daniels, David S. B.; Smith, Siobhan R.; Lebl, Tomas; Shapland, Peter; Smith, Andrew D., Synthesis, 2015, 47(1), 34-41

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide ,  Tempo Solvents: 1,2-Dichloroethane ;  2 h, rt
1.2 Solvents: 1,2-Dichloroethane ;  2 h, rt
1.3 Reagents: Triethylamine ;  rt
Referenz
In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles
Lei, Xiaofang; Wang, Yuanyuan; Fan, Erkang; Sun, Zhihua, Organic Letters, 2019, 21(5), 1484-1487

(-)-Benzotetramisole Raw materials

(-)-Benzotetramisole Preparation Products

(-)-Benzotetramisole Verwandte Literatur

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